

Prolintane Hydrochloride: A Comprehensive Technical Guide on its Structural and Chemical Properties

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Compound of Interest

Compound Name: *Prolintane*

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Abstract

Prolintane hydrochloride, a synthetic central nervous system stimulant, is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Developed in the 1950s, its phenylalkylpyrrolidine structure is closely related to other psychostimulants. This technical guide provides a comprehensive overview of the structural and chemical properties of **Prolintane** hydrochloride, including its synthesis, purification, and analytical characterization. Detailed experimental protocols for key analytical techniques are provided, alongside a thorough examination of its spectroscopic data. Furthermore, this guide elucidates its mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of **Prolintane** hydrochloride.

Chemical and Structural Properties

Prolintane hydrochloride is the hydrochloride salt of **prolintane**. Its chemical structure features a pyrrolidine ring attached to a pentyl chain with a phenyl group substituent.

Property	Value	Source(s)
Chemical Name	1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride	[1]
Molecular Formula	C ₁₅ H ₂₄ ClN	[1]
Molecular Weight	253.81 g/mol	[1]
CAS Number	1211-28-5	[2]
Appearance	Crystals	
Melting Point	133-134 °C	
Solubility	Soluble in DMSO and methanol. Conflicting reports on aqueous solubility, with one prediction for the free base being 0.0233 mg/mL. Solubility is expected to be higher in acidic solutions.	[3]
pKa (Predicted)	10.46	[3]
Purity	≥98% (for analytical reference standards)	[4]

Experimental Protocols

Synthesis of Prolintane

An alternative synthesis of **prolintane** has been reported using commercially available allylbenzene. The key transformations include epoxidation, Grignard reaction, Mitsunobu reaction, and reduction protocols.[4][5]

Experimental Workflow for **Prolintane** Synthesis



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Caption: Synthetic pathway of **Prolintane** from Allylbenzene.

Protocol:

- Epoxidation: To a solution of allylbenzene in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred for 12 hours at room temperature. The resulting solution is filtered and neutralized to yield 2-benzylloxirane.[5]
- Grignard Reaction: The epoxide is subjected to a regioselective ring opening using vinyl magnesium bromide in the presence of copper(I) iodide in tetrahydrofuran (THF) to produce 1-phenylpent-4-en-2-ol.[5]
- Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh_3), and diisopropyl azodicarboxylate (DIAD) in THF to furnish the succinimido derivative.[5]
- Reduction: The succinimide derivative is reduced using lithium aluminum hydride (LiAlH_4) in THF to yield the pyrrolidine intermediate.[5]
- Hydrogenation: The final product, **prolintane**, is obtained by the hydrogenation of the pyrrolidine intermediate using palladium on carbon (Pd/C) in methanol.[5]

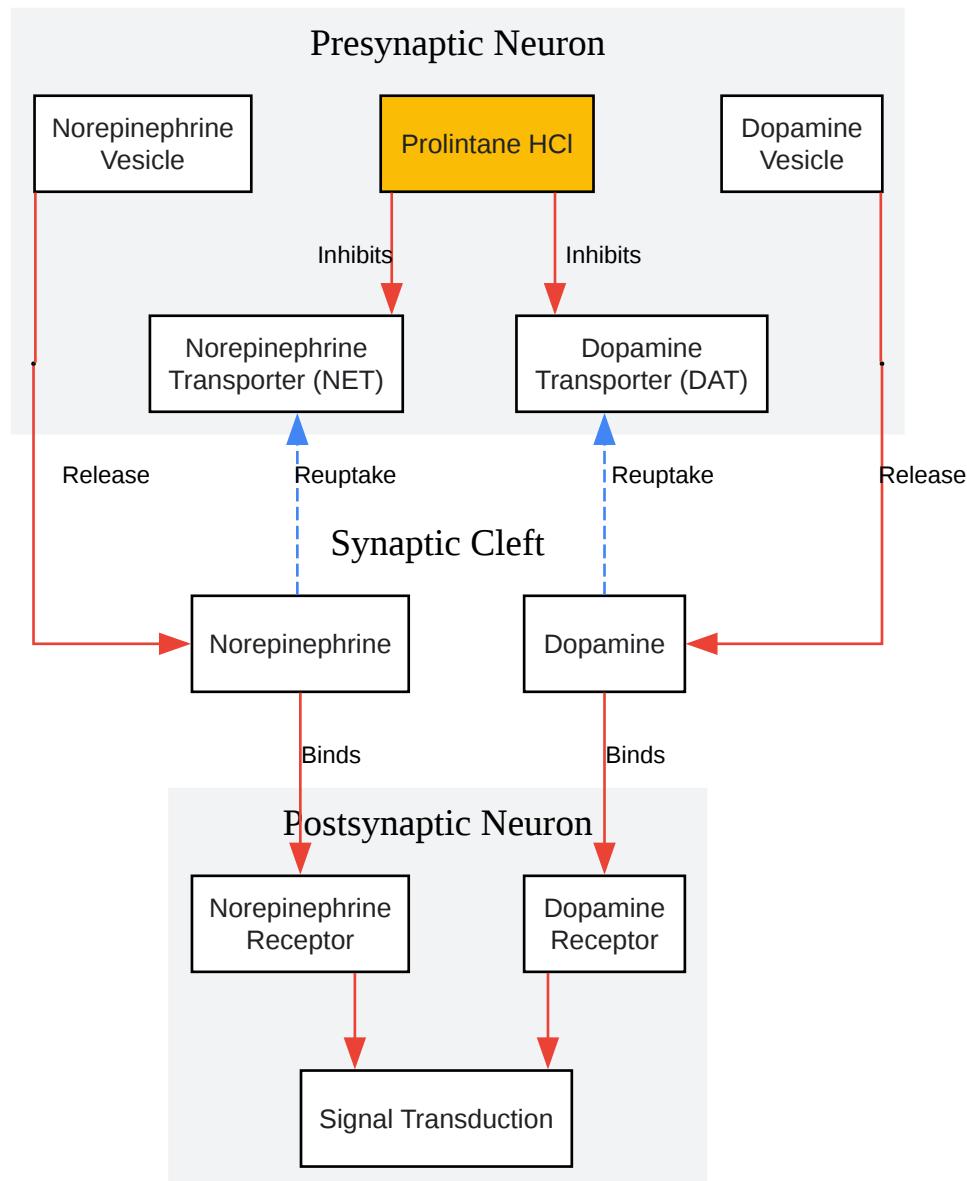
Purification of Prolintane Hydrochloride

The synthesized **prolintane** free base can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of **prolintane** hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Methods

GC-MS is a common technique for the identification and quantification of **prolintane**.

Analytical Workflow for **Prolintane** hydrochloride



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